molecular formula C18H18F3NO2 B5543939 2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5543939
M. Wt: 337.3 g/mol
InChI Key: KFVDHINKABMPKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including the reaction of specific acids and amines in the presence of solvents and catalysts. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, was synthesized using ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. This process highlights the complexity and precision required in synthesizing such compounds (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds reveals an orthorhombic crystal system with specific space group and unit cell parameters, demonstrating the intricacies of their crystalline forms. The structure is further characterized by intermolecular hydrogen bonds, highlighting the importance of these interactions in the compound's stability and properties (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures include reactions with phenols, chloroacetamide, and various catalysts under specific conditions to yield targeted acetamide derivatives. The reactions' conditions, such as temperature and solvent choice, significantly impact the yield and purity of the resulting compounds, illustrating the careful optimization required in chemical synthesis processes (Jian-wei, 2009).

Physical Properties Analysis

The physical properties of compounds like 2-(4-Isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide are often determined through various spectroscopic techniques, including NMR, LC-MS, and X-ray crystallography. These techniques provide insights into the compounds' molecular configurations, crystal structures, and the presence of intermolecular interactions, which are crucial for understanding their physical behavior and potential applications (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties of such compounds are characterized by their reactivity, interaction with other chemicals, and stability under various conditions. Studies on related compounds have shown that modifications in their chemical structure can significantly affect their reactivity and interaction patterns, underscoring the role of chemical synthesis in tailoring properties for specific applications (Jian-wei, 2009).

Scientific Research Applications

Synthesis and Anticancer Application

One notable application involves the synthesis and structure elucidation of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which has shown potential in anticancer activity. This compound was synthesized and analyzed through molecular docking studies targeting the VEGFr receptor, which is significant in cancer research. The structural analysis was conducted using various spectroscopic techniques, highlighting its potential as an anticancer agent due to its ability to interact with specific cancer-related receptors (Sharma et al., 2018).

Chemical Synthesis and Potential Pesticide Application

Another research direction involves the synthesis of derivatives with potential as pesticides. For example, derivatives of N-aryl-2,4-dichlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their application as organic compounds with pesticidal properties. These studies contribute to the development of new pesticides, showcasing the diverse applications of such chemical compounds in agricultural sciences (Olszewska et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism would depend on its specific biological target .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s a potential drug, further studies could involve in vitro and in vivo testing to evaluate its efficacy and safety .

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12(2)13-6-8-16(9-7-13)24-11-17(23)22-15-5-3-4-14(10-15)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVDHINKABMPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Propan-2-YL)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

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